molecular formula C19H16BrN3O B12899460 2-(4-Bromophenyl)-1-propylimidazo[2,1-b]quinazolin-5(1H)-one CAS No. 62481-23-6

2-(4-Bromophenyl)-1-propylimidazo[2,1-b]quinazolin-5(1H)-one

Cat. No.: B12899460
CAS No.: 62481-23-6
M. Wt: 382.3 g/mol
InChI Key: ZSLXAAFVIUGRPS-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-propylimidazo[2,1-b]quinazolin-5(1H)-one is a heterocyclic compound that belongs to the class of imidazoquinazolines This compound is characterized by the presence of a bromophenyl group attached to the imidazoquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1-propylimidazo[2,1-b]quinazolin-5(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-bromoaniline with a suitable aldehyde to form an imine intermediate, which is then cyclized with a propyl-substituted imidazole derivative under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1-propylimidazo[2,1-b]quinazolin-5(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl functionalities, while substitution reactions can produce a variety of substituted imidazoquinazolines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1-propylimidazo[2,1-b]quinazolin-5(1H)-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. This interaction can lead to the disruption of cellular processes, such as signal transduction pathways, ultimately resulting in the inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-1-propylimidazo[2,1-b]quinazolin-5(1H)-one is unique due to the presence of the bromophenyl group and the propyl-substituted imidazoquinazoline core. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

62481-23-6

Molecular Formula

C19H16BrN3O

Molecular Weight

382.3 g/mol

IUPAC Name

2-(4-bromophenyl)-1-propylimidazo[2,1-b]quinazolin-5-one

InChI

InChI=1S/C19H16BrN3O/c1-2-11-22-17(13-7-9-14(20)10-8-13)12-23-18(24)15-5-3-4-6-16(15)21-19(22)23/h3-10,12H,2,11H2,1H3

InChI Key

ZSLXAAFVIUGRPS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CN2C1=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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